[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate
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Description
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate is a useful research compound. Its molecular formula is C19H15ClN2O4S and its molecular weight is 402.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to utilize them as antibacterial agents. Precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate have been reacted with active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. These compounds exhibit promising antibacterial activities, highlighting their potential in developing new therapeutic agents (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Anticancer Applications
Several studies have synthesized compounds featuring the pyrimidin-2-yl moiety to evaluate their antimicrobial and anticancer potential. For instance, pyrimidine linked pyrazole heterocyclics have been prepared and assessed for their insecticidal and antibacterial capabilities, demonstrating significant biological activity against various pathogens (Deohate & Palaspagar, 2020). Furthermore, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing both antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Agrochemical Research
The compound's derivatives have been explored for their agrochemical potential, particularly as herbicides targeting acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis in plants. Studies involving molecular docking and density functional theory calculations have helped in designing and synthesizing derivatives with herbicidal activity, providing insights into the bioactive conformation of pyrimidinylthiobenzoates and their interaction with AHAS (He et al., 2007).
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-11-7-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNYDHWHEPFHHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.